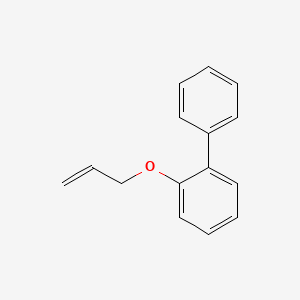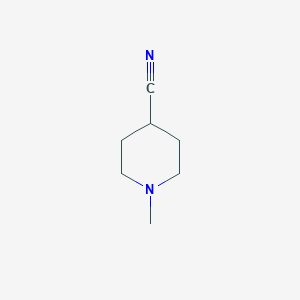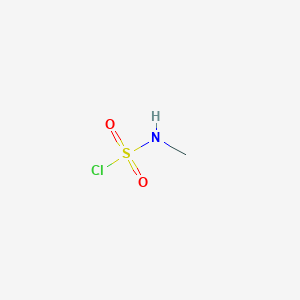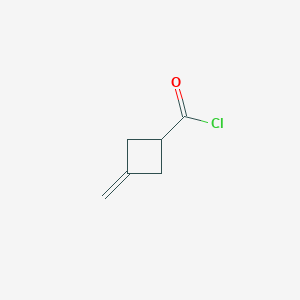
3-Methylenecyclobutanecarbonyl chloride
Vue d'ensemble
Description
3-Methylenecyclobutanecarbonyl chloride is a chemical compound with the molecular formula C6H7ClO . It has an average mass of 130.572 Da and a monoisotopic mass of 130.018539 Da . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of 3-Methylenecyclobutanecarbonyl chloride consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact spatial arrangement of these atoms would depend on the specific isomer of the compound.Applications De Recherche Scientifique
Synthetic Chemistry and Organic Transformations
One significant application of compounds related to 3-methylenecyclobutanecarbonyl chloride, specifically methylenecyclobutanes (MCBs), involves their use in synthetic organic chemistry. Jiang and Shi (2008) demonstrated that reactions of methylenecyclobutanes with acyl chlorides, in the presence of aluminum chloride, lead to substituted cyclopentene derivatives through ring enlargement under mild conditions. This process highlights the utility of such compounds in constructing complex organic molecules, potentially offering pathways to synthesize pharmaceuticals, agrochemicals, and materials with unique properties (Jiang & Shi, 2008).
Environmental Impact and Atmospheric Chemistry
Although direct studies on 3-methylenecyclobutanecarbonyl chloride were not identified, research on related chlorinated compounds such as methyl chloride provides insight into environmental and atmospheric chemistry implications. For instance, Yokouchi et al. (2000) reported significant emissions of methyl chloride from tropical coastal lands, indicating the importance of terrestrial plants in the global cycle of halocarbons, which are crucial for understanding stratospheric ozone depletion and climate change dynamics (Yokouchi et al., 2000). Additionally, Tsai (2017) reviewed the environmental and health hazards of chloromethanes, including their atmospheric degradation and impact on human health, highlighting the broader context of chlorinated compound research that could encompass derivatives like 3-methylenecyclobutanecarbonyl chloride (Tsai, 2017).
Atmospheric Modeling and Global Emissions
Further research into the global emissions and atmospheric modeling of chlorinated compounds, like methyl chloride, by Xiao et al. (2009), provides a foundational understanding of how these compounds interact with the atmosphere. This research includes the identification of significant emission sources, atmospheric lifetimes, and potential for ozone depletion, which are critical for developing models to predict the behavior of similar compounds in the environment (Xiao et al., 2009).
Propriétés
IUPAC Name |
3-methylidenecyclobutane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-4-2-5(3-4)6(7)8/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQFBXFATWSKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90550327 | |
| Record name | 3-Methylidenecyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90550327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylenecyclobutanecarbonyl chloride | |
CAS RN |
98198-78-8 | |
| Record name | 3-Methylidenecyclobutane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90550327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



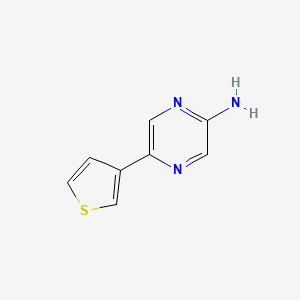
![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)
![6-Chloro-8-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B1314544.png)
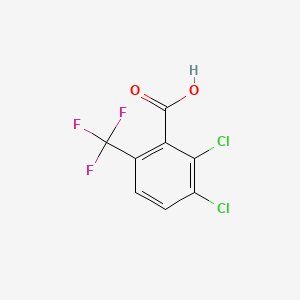
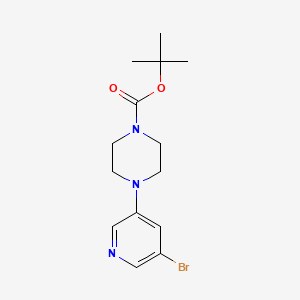
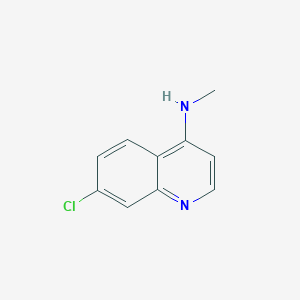
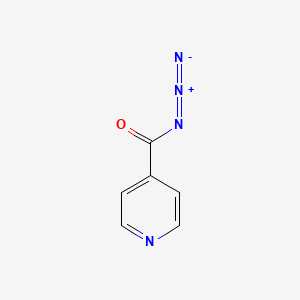
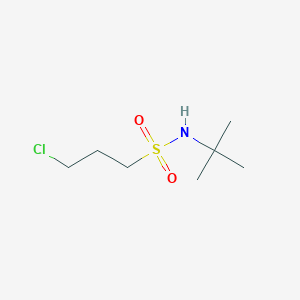
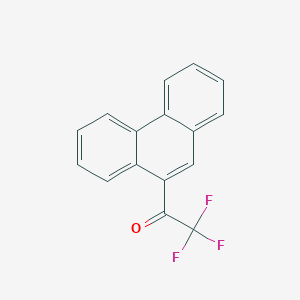
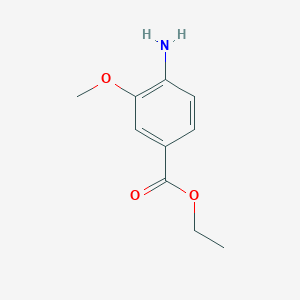
![2,3-Dichloropyrido[2,3-b]pyrazine](/img/structure/B1314565.png)
